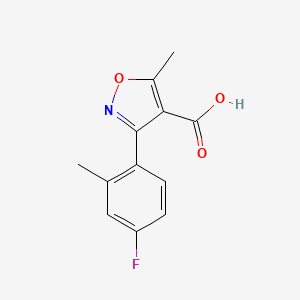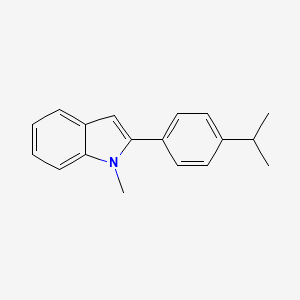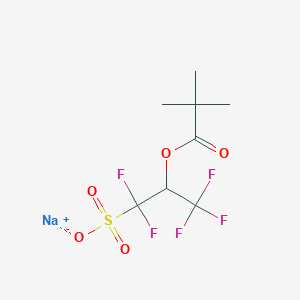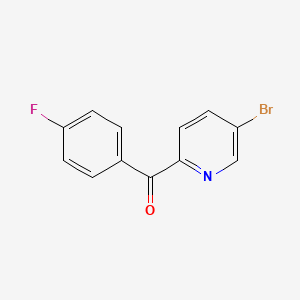
5-Bromo-2-(4-fluorobenzoyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(4-fluorobenzoyl)pyridine: is a chemical compound that belongs to the class of halogenated pyridines. It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a 4-fluorobenzoyl group attached to the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the bromination of 2-(4-fluorobenzoyl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-(4-fluorobenzoyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl derivatives, while nucleophilic substitution can produce various substituted pyridines .
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-(4-fluorobenzoyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has been investigated for its activity against various biological targets, including enzymes and receptors .
Industry: The compound finds applications in the development of materials with specific properties, such as liquid crystals and polymers. It is also used in the synthesis of intermediates for the production of dyes and pigments .
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(4-fluorobenzoyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorobenzoyl groups can influence the compound’s binding affinity and selectivity towards these targets . The exact pathways involved can vary based on the biological system and the specific target being studied.
Comparación Con Compuestos Similares
- 5-Bromo-2-fluoropyridine
- 2-Bromo-5-fluoropyridine
- 4-Bromo-2-fluorobenzoyl chloride
Comparison: Compared to similar compounds, 5-Bromo-2-(4-fluorobenzoyl)pyridine is unique due to the presence of both bromine and fluorobenzoyl groups. This combination imparts distinct chemical properties, such as increased reactivity in substitution and coupling reactions. Additionally, the fluorobenzoyl group can enhance the compound’s lipophilicity and membrane permeability, making it a valuable scaffold in drug design .
Propiedades
Fórmula molecular |
C12H7BrFNO |
|---|---|
Peso molecular |
280.09 g/mol |
Nombre IUPAC |
(5-bromopyridin-2-yl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C12H7BrFNO/c13-9-3-6-11(15-7-9)12(16)8-1-4-10(14)5-2-8/h1-7H |
Clave InChI |
BFBKTXHUMFZZJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=NC=C(C=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685939.png)
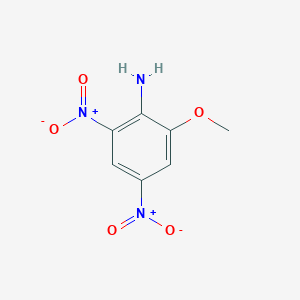
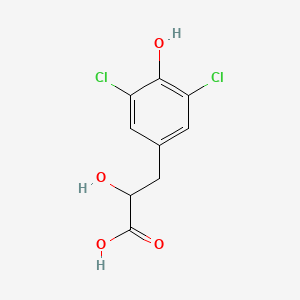
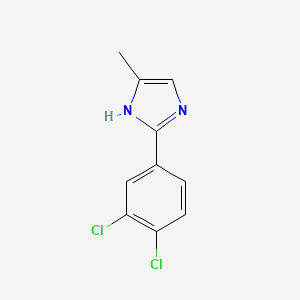
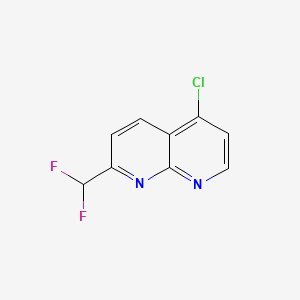
![3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B13685966.png)
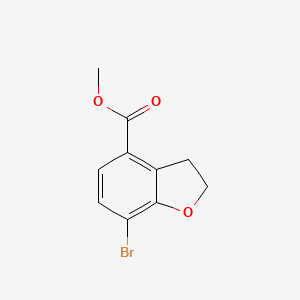
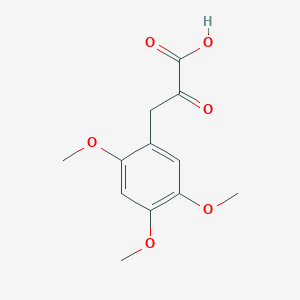
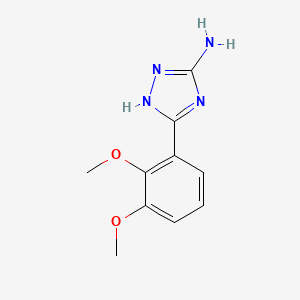
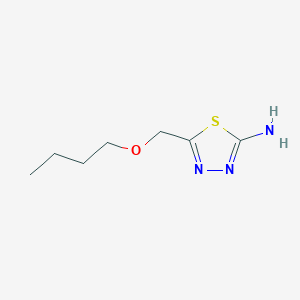
![9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13686007.png)
